![molecular formula C16H22 B14264000 Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- CAS No. 168126-00-9](/img/structure/B14264000.png)
Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- is an organic compound that belongs to the class of aromatic hydrocarbons. Aromatic hydrocarbons are known for their stability and unique chemical properties due to the presence of conjugated π systems. This compound is characterized by a benzene ring substituted with a complex alkenyl side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- typically involves the alkylation of benzene with an appropriate alkenyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction conditions include:
Temperature: Typically around 0-5°C to control the reaction rate.
Solvent: Anhydrous conditions using solvents like dichloromethane or carbon disulfide.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The alkenyl side chain can undergo oxidation reactions to form epoxides or diols.
Reduction: Hydrogenation of the alkenyl side chain can convert it into a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- involves its interaction with molecular targets through its aromatic ring and alkenyl side chain. The compound can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry.
類似化合物との比較
Similar Compounds
Toluene: Benzene with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Styrene: Benzene with a vinyl group.
Uniqueness
Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- is unique due to its complex alkenyl side chain, which imparts distinct chemical and physical properties compared to simpler benzene derivatives
特性
CAS番号 |
168126-00-9 |
|---|---|
分子式 |
C16H22 |
分子量 |
214.35 g/mol |
IUPAC名 |
3-propylhepta-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C16H22/c1-4-6-11-15(10-5-2)14(3)16-12-8-7-9-13-16/h7-9,11-13H,3-6,10H2,1-2H3 |
InChIキー |
UXGCDQKITRHNRN-UHFFFAOYSA-N |
正規SMILES |
CCCC=C(CCC)C(=C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


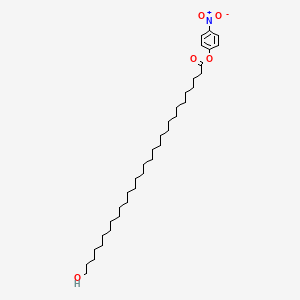
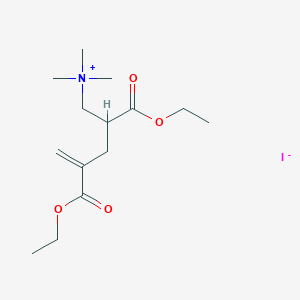

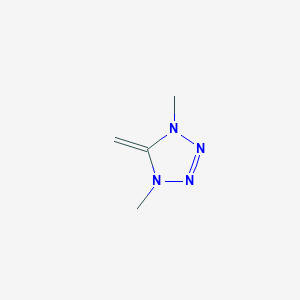

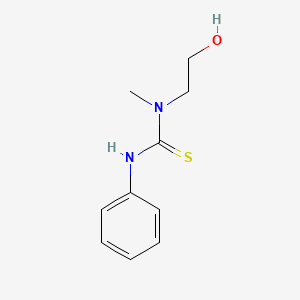
![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
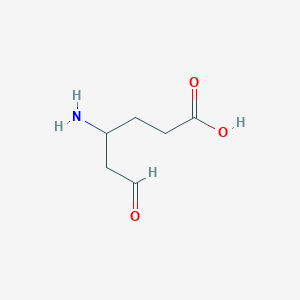
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)
